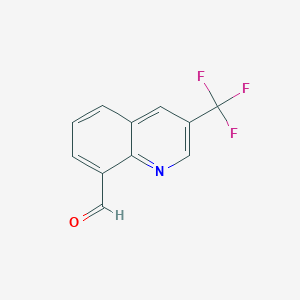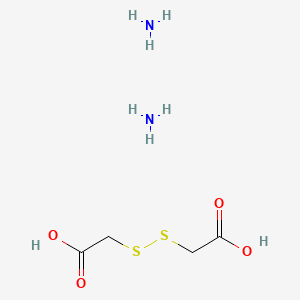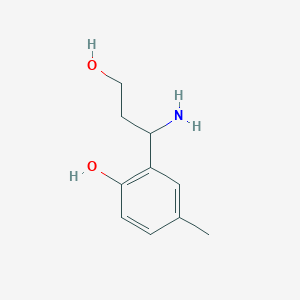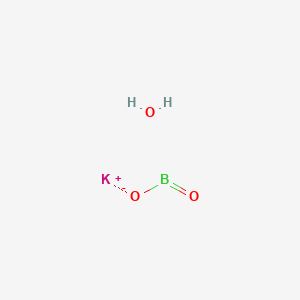
3-(Trifluoromethyl)quinoline-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)quinoline-8-carbaldehyde is a fluorinated quinoline derivative. The quinoline ring system, which is the first representative of the family of benzazines bearing one nitrogen atom, is widespread in nature. Fluorinated quinolines are known to exhibit remarkable biological activities and have found applications in medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)quinoline-8-carbaldehyde typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms . Another approach involves the use of organometallic compounds in cross-coupling reactions .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of specialized catalysts to ensure high yields and purity. The Suzuki–Miyaura coupling reaction is one of the most widely applied methods for carbon–carbon bond formation in the production of such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)quinoline-8-carbaldehyde undergoes various types of reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)quinoline-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Investigated for its antineoplastic and antiviral activities.
Industry: Utilized in the production of liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)quinoline-8-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to antibacterial and antineoplastic effects. The incorporation of a fluorine atom enhances its biological activity and provides unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroquinolones: Known for their broad spectrum of antibacterial activity.
Mefloquine: Used as an antimalarial drug.
Brequinar: An antineoplastic drug useful in transplantation medicine.
Uniqueness
3-(Trifluoromethyl)quinoline-8-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H6F3NO |
|---|---|
Molekulargewicht |
225.17 g/mol |
IUPAC-Name |
3-(trifluoromethyl)quinoline-8-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)9-4-7-2-1-3-8(6-16)10(7)15-5-9/h1-6H |
InChI-Schlüssel |
AJNGKOYCQNHSRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN=C2C(=C1)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)


![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)




![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)

![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)


